

An In-depth Technical Guide to the AcLys-PABC-VC-Aur0101 Drug-Linker

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AcLys-PABC-VC-Aur0101	
Cat. No.:	B11930063	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the AcLys-PABC-VC-Aur0101 drug-linker conjugate, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). The document details the structure and function of its constituent parts: the acetyl-lysine (AcLys) conjugation moiety, the self-immolative para-aminobenzyl carbamate (PABC) spacer, the cathepsin-cleavable valine-citrulline (VC) dipeptide, and the potent cytotoxic agent Auristatin 0101. This guide synthesizes available data on its mechanism of action, provides representative experimental protocols for its characterization, and presents quantitative data in structured tables. Diagrams illustrating the molecular structure, mechanism of action, and experimental workflows are included to facilitate understanding.

Introduction

Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the design of its linker-payload system. **AcLys-PABC-VC-Aur0101** is a sophisticated drug-linker construct that combines a potent microtubule inhibitor with a cleavable linker system engineered for stability in circulation and efficient payload release within the tumor cell lysosome. This guide delves into the technical details of this advanced ADC component.



Core Components and Structure

The **AcLys-PABC-VC-Aur0101** conjugate is a modular system, with each component playing a distinct and crucial role in the overall function of the resulting ADC.

- Acetyl-lysine (AcLys): The N-terminal acetylated lysine serves as a reactive handle for conjugation to the monoclonal antibody (mAb). The ε-amino group of the lysine residue can be functionalized to react with specific amino acids, such as cysteine, on the antibody, forming a stable covalent bond. This method allows for a degree of control over the drug-toantibody ratio (DAR).
- Valine-Citrulline (VC) Linker: This dipeptide is designed to be selectively cleaved by
 lysosomal proteases, particularly cathepsin B, which are often upregulated in the tumor
 microenvironment.[1][2] The VC linker is relatively stable in the systemic circulation,
 preventing premature release of the cytotoxic payload.[3]
- p-Aminobenzyl Carbamate (PABC) Spacer: The PABC moiety acts as a self-immolative spacer.[2][4] Following the enzymatic cleavage of the VC linker by cathepsins, the PABC undergoes a 1,6-elimination reaction, leading to the release of the unmodified Auristatin 0101 payload.[4]
- Auristatin 0101 (PF-06380101): As the cytotoxic payload, Auristatin 0101 is a potent synthetic analog of dolastatin 10.[5][6] It functions by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells.[5]
 [7]

The overall structure facilitates the targeted delivery and conditional release of a highly potent cytotoxic agent, forming the basis of a promising anti-cancer therapeutic strategy. **AcLys-PABC-VC-Aur0101** is specifically noted for its use in an anti-CXCR4 ADC.[8][9][10]

Mechanism of Action

The therapeutic effect of an ADC utilizing the **AcLys-PABC-VC-Aur0101** drug-linker is initiated by the binding of the antibody component to its target antigen on the surface of a cancer cell. The subsequent steps are outlined below.





Click to download full resolution via product page

Mechanism of action for an ADC with AcLys-PABC-VC-Aur0101.

Quantitative Data

While specific quantitative data for the complete **AcLys-PABC-VC-Aur0101** conjugate is limited in publicly available literature, the following tables present representative data for its components and similar ADC constructs.

Table 1: In Vitro Cytotoxicity of Auristatin Analogs

Compound	Cell Line	IC50 (nM)	
Auristatin 0101	Various Cancer Lines	Sub-nanomolar	
MMAE	Various Cancer Lines	Sub-nanomolar to low nanomolar	
MMAF	Various Cancer Lines	Low nanomolar	

Note: Data is representative and compiled from various sources.

Table 2: Stability of VC-PABC Containing ADCs in Plasma

ADC Construct	Species	Time (days)	Intact ADC (%)
Anti-Trop-2-AcLys- VC-Aur0101	In vivo (preclinical)	-	Good stability reported[3]
C16-Linker 7-VC- PABC-Aur0101	Mouse	4.5	~60%[11]

Note: Stability can be influenced by the conjugation site and antibody.



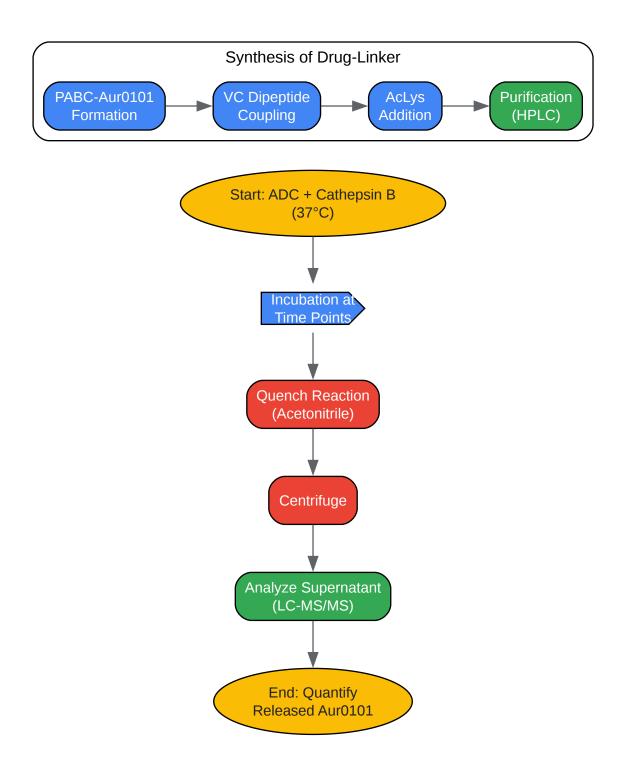
Experimental Protocols

The following are representative protocols for the characterization of ADCs containing the **AcLys-PABC-VC-Aur0101** drug-linker.

Synthesis of AcLys-PABC-VC-Aur0101

A detailed, step-by-step synthesis protocol for the entire **AcLys-PABC-VC-Aur0101** molecule is not publicly available. However, the general workflow would involve the sequential coupling of the individual components, likely starting with the PABC-Aur0101 construct, followed by the addition of the VC dipeptide, and finally the acetylated lysine.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A phase 1, dose-escalation study of PF-06664178, an anti-Trop-2/Aur0101 antibody-drug conjugate in patients with advanced or metastatic solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. AcLys-PABC-VC-Aur0101 | CymitQuimica [cymitquimica.com]
- 6. acrobiosystems.com [acrobiosystems.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates -PMC [pmc.ncbi.nlm.nih.gov]
- 9. AcLys-PABC-VC-Aur0101 | anti-CXCR4 drug-linker | CAS# 1438851-17-2 | InvivoChem [invivochem.com]
- 10. What are ADC Linkers? | AxisPharm [axispharm.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the AcLys-PABC-VC-Aur0101 Drug-Linker]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930063#aclys-pabc-vc-aur0101-structure-and-components]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com